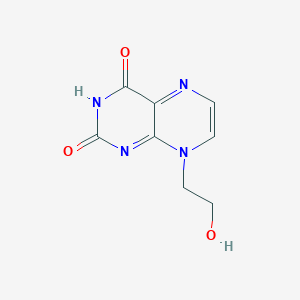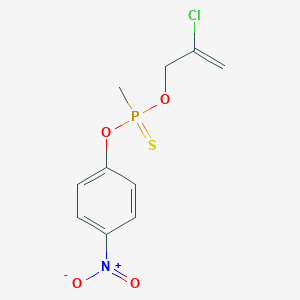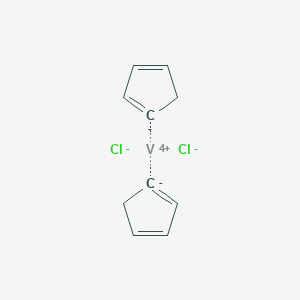
Cyclopenta-1,3-diene;vanadium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as pale green crystals or green powder and has a molecular weight of 252.03 g/mol
Mecanismo De Acción
Target of Action
Bis(cyclopentadienyl)vanadiumdichloride, also known as cyclopenta-1,3-diene;vanadium(4+);dichloride, is a potent spermicidal and apoptosis-inducing agent . It targets sperm cells, specifically affecting their mobility and inducing apoptosis .
Mode of Action
The compound interacts with its targets by inducing rapid sperm immobilization . The presence of electron-donating methyl groups in the cyclopentadienyl rings of the compound can augment its sperm-immobilizing activity . The compound’s apoptosis-inducing property is evident at higher micromolar concentrations .
Biochemical Pathways
The compound affects the biochemical pathways related to sperm mobility and apoptosis. The compound’s ability to rapidly generate hydroxyl radicals in the presence of an oxidant suggests a novel mechanism of action .
Pharmacokinetics
It is known that the compound is harmful by inhalation and may be irritating to the skin, eyes, and respiratory tract .
Result of Action
The compound’s action results in rapid sperm immobilization and induction of apoptosis . It also induces mitotic aberrations, such as pyknotic metaphases, lagging chromosomes during anaphase, and multipolar mitotic figures .
Action Environment
The compound is extremely sensitive to exposure to air and moisture, decomposing in water . Therefore, the environment significantly influences its action, efficacy, and stability. It is recommended to handle the compound under inert gas and store it in a moisture-free environment .
Análisis Bioquímico
Biochemical Properties
Bis(cyclopentadienyl)vanadiumdichloride acts as a catalyst in several biochemical reactions. It has been found to interact with enzymes and proteins, facilitating reactions such as the preparation of vicinal aminoalcohols as fungistatic agents . The nature of these interactions is largely catalytic, with Bis(cyclopentadienyl)vanadiumdichloride enhancing the efficiency of the reactions .
Cellular Effects
The effects of Bis(cyclopentadienyl)vanadiumdichloride on cells are diverse. It has been suggested as a potential pharmacological compound for cancer treatment . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bis(cyclopentadienyl)vanadiumdichloride is complex. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Bis(cyclopentadienyl)vanadiumdichloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;vanadium(4+);dichloride can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;vanadium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;vanadium(4+);dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.
Comparación Con Compuestos Similares
Cyclopenta-1,3-diene;vanadium(4+);dichloride can be compared with other similar compounds, such as:
Titanocenes: Similar to vanadium compounds, titanocenes are used in catalysis and have potential biological applications.
Zirconocenes: These compounds are also used in polymerization reactions and have unique properties compared to vanadium compounds.
Manganocenes: Manganocenes are studied for their magnetic properties and catalytic activity.
Rhenocenes: These compounds have applications in catalysis and materials science.
Ferrocenes: Known for their stability and versatility, ferrocenes are widely used in various fields, including materials science and medicine.
Propiedades
Número CAS |
12083-48-6 |
|---|---|
Fórmula molecular |
C10H20Cl2V |
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
cyclopentane;dichlorovanadium |
InChI |
InChI=1S/2C5H10.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
KEGBAKPFWOAPIY-UHFFFAOYSA-L |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4] |
SMILES canónico |
C1CCCC1.C1CCCC1.Cl[V]Cl |
Densidad |
1.6 (NTP, 1992) |
melting_point |
greater than 482 °F (Decomposes) (NTP, 1992) |
Descripción física |
Bis(cyclopentadienyl)vanadium dichloride appears as pale green crystals or green powder. (NTP, 1992) |
Solubilidad |
Decomposes (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


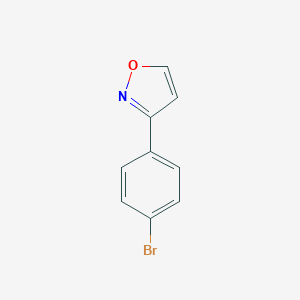
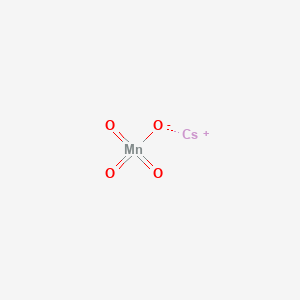
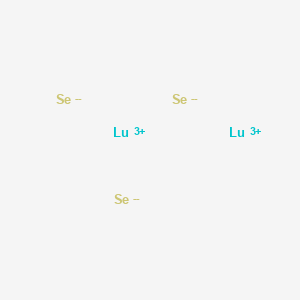
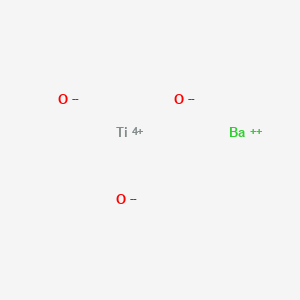
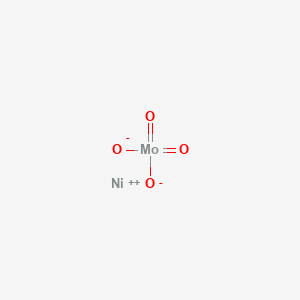

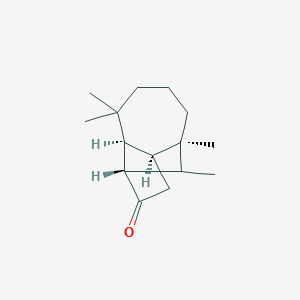
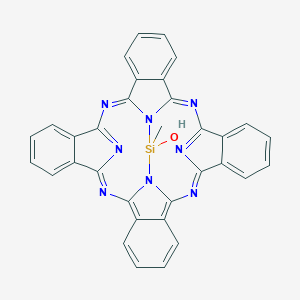
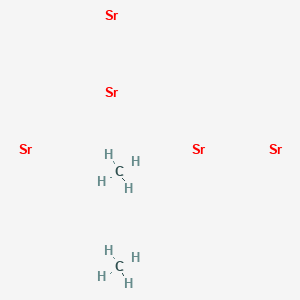
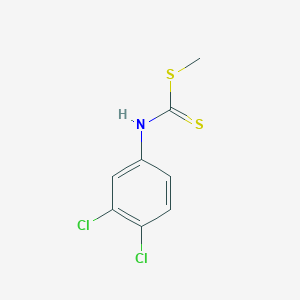
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
